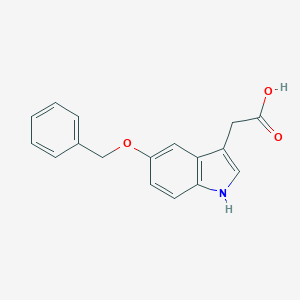

5-Benzyloxyindole-3-acetic acid

Beschreibung

The exact mass of the compound 5-Benzyloxyindole-3-acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68361. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Acids, Heterocyclic - Indoleacetic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Benzyloxyindole-3-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Benzyloxyindole-3-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(5-phenylmethoxy-1H-indol-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c19-17(20)8-13-10-18-16-7-6-14(9-15(13)16)21-11-12-4-2-1-3-5-12/h1-7,9-10,18H,8,11H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKIOPUYLJUOZHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80195943 |

Source

|

| Record name | 5-Benzyloxyindole-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4382-53-0 |

Source

|

| Record name | 5-Benzyloxyindole-3-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004382530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4382-53-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68361 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Benzyloxyindole-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Benzyloxyindole-3-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Chemical Properties of 5-Benzyloxyindole-3-acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Benzyloxyindole-3-acetic acid, a key derivative of the indole-3-acetic acid (IAA) scaffold, serves as a vital building block in medicinal chemistry and a valuable tool in biochemical research. The strategic placement of a benzyloxy group at the 5-position of the indole ring modifies the electronic and lipophilic properties of the parent molecule, opening avenues for the development of novel therapeutic agents, particularly in oncology and neurology. This guide provides a comprehensive overview of the fundamental chemical properties, synthesis, and reactivity of 5-benzyloxyindole-3-acetic acid, offering a technical resource for researchers engaged in its application.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic structure allows it to participate in a variety of intermolecular interactions, making it an ideal pharmacophore for targeting a wide range of biological receptors and enzymes. Indole-3-acetic acid (IAA) itself is the most common, naturally occurring plant hormone of the auxin class, playing a crucial role in plant growth and development[1][2]. The modification of the indole core, as seen in 5-benzyloxyindole-3-acetic acid, allows for the fine-tuning of its biological activity and metabolic stability. This derivative has been utilized as a reactant in the preparation of inhibitors of Gli1-mediated transcription as potential anticancer agents and in the synthesis of synthetic analogs of spider toxins[3]. Furthermore, it is explored for its potential therapeutic effects in neurological disorders due to its ability to interact with serotonin receptors[4].

Physicochemical Properties

5-Benzyloxyindole-3-acetic acid is an off-white to tan crystalline solid at room temperature. A comprehensive summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| IUPAC Name | 2-(5-(Benzyloxy)-1H-indol-3-yl)acetic acid | [4][5] |

| Synonyms | 5-BzlO-IAA, NSC 68361 | [5] |

| CAS Number | 4382-53-0 | |

| Molecular Formula | C₁₇H₁₅NO₃ | [5] |

| Molecular Weight | 281.31 g/mol | |

| Melting Point | 147-149 °C | [6] |

| Appearance | Off-white to tan crystalline solid | |

| Solubility | Soluble in polar organic solvents like ethanol and DMSO. Insoluble in water. | [2][7] |

Synthesis of 5-Benzyloxyindole-3-acetic Acid

The synthesis of 5-benzyloxyindole-3-acetic acid typically involves a multi-step process, often culminating in a Fischer indole synthesis or a related cyclization reaction. The Japp-Klingemann reaction provides a reliable method to generate the necessary phenylhydrazone intermediate, which can then be cyclized to form the indole ring system[8][9][10][11].

Conceptual Synthetic Workflow

The general strategy involves the reaction of a diazonium salt derived from a protected p-aminophenol with a β-keto-ester, followed by cyclization and subsequent hydrolysis. The benzyloxy group serves as a stable protecting group for the phenol throughout this sequence.

Detailed Experimental Protocol: A Representative Synthesis

This protocol is a representative example based on the principles of the Japp-Klingemann and Fischer indole syntheses[8][9][12][13].

Part A: Preparation of the Hydrazone Intermediate via Japp-Klingemann Reaction

-

Diazotization of 4-Benzyloxyaniline:

-

Dissolve 4-benzyloxyaniline in a suitable acidic medium (e.g., a mixture of hydrochloric acid and water).

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C to form the 4-benzyloxyphenyl diazonium salt.

-

-

Coupling with a β-Keto-ester:

-

In a separate flask, dissolve a suitable β-keto-ester (e.g., diethyl 2-oxosuccinate) and a weak base (e.g., sodium acetate) in ethanol.

-

Cool this solution to 0-5 °C.

-

Slowly add the freshly prepared diazonium salt solution to the β-keto-ester solution with vigorous stirring, keeping the temperature below 5 °C.

-

After the addition is complete, continue stirring at 0-5 °C for 1-2 hours, then allow the mixture to warm to room temperature and stir overnight.

-

The resulting hydrazone intermediate will precipitate and can be collected by filtration.

-

Part B: Fischer Indole Synthesis and Hydrolysis

-

Cyclization:

-

Suspend the dried hydrazone intermediate in a suitable solvent, such as ethanol or acetic acid.

-

Add a strong acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid).

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into ice water to precipitate the crude ethyl 5-benzyloxyindole-3-acetate.

-

Collect the solid by filtration and purify by recrystallization.

-

-

Hydrolysis:

-

Dissolve the purified ethyl 5-benzyloxyindole-3-acetate in a mixture of ethanol and an aqueous solution of a strong base (e.g., potassium hydroxide).

-

Heat the mixture to reflux for 1-2 hours.

-

Cool the solution and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., ether) to remove any non-acidic impurities.

-

Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the final product, 5-benzyloxyindole-3-acetic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of 5-benzyloxyindole-3-acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are predicted and literature-derived chemical shifts for the protons and carbons of 5-benzyloxyindole-3-acetic acid. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆)[14][15][16][17][18].

¹H NMR (DMSO-d₆):

-

Indole NH (~10.8-11.0 ppm, broad singlet): The acidic proton on the indole nitrogen.

-

Aromatic Protons (Benzyl & Indole, ~6.8-7.5 ppm, multiplet): A complex multiplet arising from the five protons of the benzyl group and the protons at positions 4, 6, and 7 of the indole ring.

-

Indole H2 (~7.2 ppm, singlet or doublet): The proton at the 2-position of the indole ring.

-

Benzyl CH₂ (~5.1 ppm, singlet): The two protons of the methylene bridge in the benzyloxy group.

-

Acetic Acid CH₂ (~3.6 ppm, singlet): The two protons of the methylene group in the acetic acid side chain.

-

Carboxylic Acid OH (~12.0 ppm, very broad singlet): The acidic proton of the carboxylic acid group. This signal can sometimes be difficult to observe.

¹³C NMR (DMSO-d₆):

-

Carboxylic Acid C=O (~173-174 ppm)

-

Indole C5 (~152-153 ppm): Carbon bearing the benzyloxy group.

-

Aromatic Carbons (Benzyl & Indole, ~110-138 ppm): Multiple signals for the remaining aromatic carbons.

-

Indole C3 (~108-110 ppm): Carbon to which the acetic acid side chain is attached.

-

Benzyl CH₂ (~69-70 ppm)

-

Acetic Acid CH₂ (~31-32 ppm)

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present in the molecule. Key vibrational bands are expected in the following regions (based on data for indole-3-acetic acid)[19]:

-

~3400 cm⁻¹ (N-H stretch): Characteristic of the indole N-H bond.

-

~3300-2500 cm⁻¹ (O-H stretch): A very broad band due to the hydrogen-bonded carboxylic acid hydroxyl group.

-

~1700 cm⁻¹ (C=O stretch): A strong absorption from the carboxylic acid carbonyl group[19].

-

~1600-1450 cm⁻¹ (C=C stretch): Aromatic ring stretching vibrations.

-

~1220 cm⁻¹ and ~1080 cm⁻¹ (C-O stretch): Corresponding to the aryl-ether and benzyl-ether C-O bonds, respectively.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak [M]⁺ at m/z = 281. The fragmentation pattern would be expected to show characteristic losses:

-

Loss of COOH (m/z = 45): Leading to a fragment at m/z = 236.

-

Loss of the benzyl group (C₇H₇, m/z = 91): A prominent peak at m/z = 91 (tropylium ion) is a hallmark of benzyl-containing compounds. This would result in a fragment at m/z = 190.

-

Cleavage of the acetic acid side chain: A peak corresponding to the indole moiety after cleavage of the CH₂COOH group.

Chemical Reactivity and Stability

The reactivity of 5-benzyloxyindole-3-acetic acid is governed by the indole nucleus, the carboxylic acid function, and the benzyloxy protecting group.

-

Indole Ring: The indole ring is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position. However, since this position is already substituted, reactions would likely occur at other positions on the ring under forcing conditions. The N-H proton is weakly acidic and can be deprotonated with a strong base.

-

Carboxylic Acid: The carboxylic acid group can undergo standard transformations such as esterification (with an alcohol under acidic conditions) and amide formation (via an activated intermediate like an acid chloride).

-

Benzyloxy Group: The benzyl ether is generally stable to a range of reaction conditions. However, it is susceptible to cleavage by catalytic hydrogenolysis (e.g., H₂, Pd/C), which would yield 5-hydroxyindole-3-acetic acid. It can also be cleaved by strong acids under harsh conditions[20]. The choice of deprotection method is critical to avoid unwanted side reactions on the indole core. For instance, acid-facilitated debenzylation using acetic acid during hydrogenolysis has been shown to be effective in some N-benzyl protected systems[21].

The compound should be stored in a cool, dark place as indole derivatives can be sensitive to light and air, potentially leading to oxidative degradation[7].

Conclusion

5-Benzyloxyindole-3-acetic acid is a versatile and valuable molecule in the field of chemical and pharmaceutical sciences. Its synthesis, while multi-stepped, relies on well-established and robust chemical transformations. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and reactivity is paramount for its effective use in the laboratory. This guide provides a foundational technical overview to aid researchers in the synthesis, characterization, and application of this important indole derivative.

References

- Ahmad Elshahary, Hesham Safwan, Ahmad Abdelwaly, Reem K. Arafa, and Mohamed A. Helal. (2025). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. The Royal Society of Chemistry.

-

Solubility of Things. (n.d.). Indole-3-acetic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Indole-3-acetic acid. Retrieved from [Link]

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.

-

Thermo Scientific Alfa Aesar. (n.d.). Indole-3-acetic acid, 98+% 5 g. Retrieved from [Link]

-

Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. Retrieved from [Link]

-

PubMed. (2020). Crystal structure of the indole-3-acetic acid-catabolizing enzyme DAO1 from Arabidopsis thaliana. Retrieved from [Link]

-

LookChem. (n.d.). Cas 87-51-4,Indole-3-acetic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]

-

PubChem. (n.d.). 5-Benzyloxyindole-3-acetic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of indole-3-acetic acid in KBr. Indole NH-band at 3389 cm -1.... Retrieved from [Link]

-

ResearchGate. (n.d.). An efficient method for the N-debenzylation of aromatic heterocycles. Retrieved from [Link]

-

P. Béla, et al. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Retrieved from [Link]

-

Slideshare. (n.d.). Japp klingemann reaction. Retrieved from [Link]

-

UNN. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Retrieved from [Link]

-

NIH. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Mild, efficient and rapid O-debenzylation of ortho-substituted phenols with trifluoroacetic acid. Retrieved from [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 3. 5-BENZYLOXYINDOLE-3-ACETIC ACID | 4382-53-0 [chemicalbook.com]

- 4. jk-sci.com [jk-sci.com]

- 5. 5-Benzyloxyindole-3-acetic acid | C17H15NO3 | CID 96340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Indole-3-acetic acid | 87-51-4 [chemicalbook.com]

- 8. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Japp-Klingemann_reaction [chemeurope.com]

- 11. Japp klingemann reaction | PPTX [slideshare.net]

- 12. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 14. rsc.org [rsc.org]

- 15. scienceopen.com [scienceopen.com]

- 16. beilstein-journals.org [beilstein-journals.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. unn.edu.ng [unn.edu.ng]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 5-Benzyloxyindole-3-acetic Acid

This guide provides a comprehensive technical overview of the multifaceted mechanism of action of 5-Benzyloxyindole-3-acetic acid (5-BIA). Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding, details key experimental methodologies for its investigation, and provides insights into its potential therapeutic applications, particularly in oncology.

Introduction

5-Benzyloxyindole-3-acetic acid is an indole derivative that has garnered significant interest in biomedical research. While structurally related to the plant hormone indole-3-acetic acid (IAA), its biological activities in mammalian systems are distinct and of considerable therapeutic interest. This guide will elucidate the primary mechanisms through which 5-BIA and its derivatives exert their cellular effects, focusing on its role as a versatile scaffold in the development of novel therapeutic agents.

Core Mechanisms of Action

The biological effects of 5-Benzyloxyindole-3-acetic acid and its derivatives are primarily attributed to a multi-targeted mechanism of action, predominantly explored in the context of cancer therapeutics. The core activities identified to date include its role in potent anticancer prodrugs, its function as a precursor for inhibitors of critical oncogenic signaling pathways, and its potential to modulate key cellular enzymes.

A Bioactive Ligand in Platinum(IV) Anticancer Prodrugs

A significant application of 5-BIA is its incorporation as a bioactive axial ligand in the synthesis of platinum(IV) prodrugs. These complexes have demonstrated markedly enhanced anticancer activity compared to conventional platinum-based drugs like cisplatin, oxaliplatin, and carboplatin in various human cell lines. The enhanced cytotoxicity of these 5-BIA-containing prodrugs is attributed to a synergistic mechanism involving:

-

Increased Production of Reactive Oxygen Species (ROS): The platinum(IV) complexes incorporating 5-BIA lead to a significant elevation in intracellular ROS levels. This oxidative stress overwhelms the cellular antioxidant capacity, leading to damage of cellular macromolecules and induction of apoptosis.

-

Induction of Mitochondrial Dysfunction: A decline in mitochondrial activity is a key consequence of treatment with these prodrugs. This is often characterized by a loss of mitochondrial membrane potential, a critical event in the intrinsic apoptotic pathway.

-

Inhibition of Histone Deacetylase (HDAC): The complexes have also been shown to inhibit histone deacetylase activity. HDACs play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.

The following table summarizes the impressive anticancer activity of a notable 5-BIA-containing platinum(IV) complex, 56-5B3A, across a panel of human cancer cell lines.

| Cell Line | Cancer Type | GI50 (nM) of 56-5B3A |

| HT29 | Colon | 1.2 |

| A549 | Lung | 150 |

| MCF-7 | Breast | 10 |

| U87 | Glioblastoma | 50 |

| Data synthesized from published research. |

Precursor for Inhibitors of Gli1-Mediated Transcription

5-Benzyloxyindole-3-acetic acid serves as a reactant in the preparation of inhibitors targeting Gli1-mediated transcription. Gli1 is a key transcription factor and the terminal effector of the Hedgehog (Hh) signaling pathway. Aberrant activation of the Hh pathway is a hallmark of several cancers, where it drives tumor growth, proliferation, and survival. By inhibiting Gli1, these 5-BIA-derived compounds can effectively block the oncogenic output of the Hh pathway.

Potential for Aldose Reductase Inhibition and PPARγ Modulation

Research on a closely related analog, [5-(benzyloxy)-1H-indol-1-yl]acetic acid, has revealed its capacity to inhibit aldose reductase and act as a ligand for Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This suggests that 5-BIA may possess similar activities.

-

Aldose Reductase Inhibition: Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Its overactivation under hyperglycemic conditions is implicated in the pathogenesis of diabetic complications. Inhibition of this enzyme is a therapeutic strategy to mitigate such complications.

-

PPARγ Ligand Activity: PPARγ is a nuclear receptor that plays a pivotal role in adipogenesis, glucose homeostasis, and inflammation. Its modulation by ligands can have profound effects on metabolic and inflammatory processes.

Experimental Protocols for Mechanistic Validation

To rigorously investigate the proposed mechanisms of action of 5-Benzyloxyindole-3-acetic acid and its derivatives, a series of well-established in vitro assays are essential. The following section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: This protocol utilizes the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels. Inside the cell, esterases cleave the acetate groups, and subsequent oxidation by ROS converts the non-fluorescent DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Methodology:

-

Cell Culture: Plate cancer cells (e.g., HT29) in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of the 5-BIA derivative or platinum(IV) prodrug for the desired time period (e.g., 24 hours). Include an untreated control and a positive control (e.g., 100 µM H₂O₂ for 1 hour).

-

Probe Loading: Remove the treatment medium and wash the cells once with warm phosphate-buffered saline (PBS). Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well and incubate for 30 minutes at 37°C in the dark.

-

Fluorescence Measurement: After incubation, remove the DCFH-DA solution and wash the cells twice with warm PBS. Add 100 µL of PBS to each well.

-

Data Acquisition: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.

-

Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control to determine the fold change in ROS production.

Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)

Principle: This protocol employs the cationic fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE). In healthy cells with a high mitochondrial membrane potential, TMRE accumulates in the mitochondria, yielding a bright red fluorescence. In apoptotic or metabolically compromised cells, the mitochondrial membrane potential is dissipated, preventing TMRE accumulation and resulting in a decrease in fluorescence.

Methodology:

-

Cell Culture and Treatment: Plate and treat cells as described in Protocol 1. A known uncoupler of mitochondrial oxidative phosphorylation, such as FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone), should be used as a positive control for mitochondrial depolarization.

-

TMRE Staining: At the end of the treatment period, add TMRE to the culture medium to a final concentration of 100-200 nM.

-

Incubation: Incubate the cells for 20-30 minutes at 37°C in the dark.

-

Image Acquisition: After incubation, wash the cells once with warm PBS. Acquire images using a fluorescence microscope equipped with a rhodamine filter set.

-

Quantitative Analysis (Optional): For a quantitative assessment, after washing, lyse the cells and measure the fluorescence of the lysate in a fluorescence plate reader (Excitation: ~549 nm, Emission: ~575 nm). Alternatively, cells can be harvested and analyzed by flow cytometry.

-

Data Analysis: Compare the fluorescence intensity of treated cells to that of the untreated control. A decrease in fluorescence indicates a loss of mitochondrial membrane potential.

Protocol 3: Histone Deacetylase (HDAC) Activity Assay

Principle: This protocol outlines a fluorometric assay to measure HDAC activity. A cell-permeable substrate containing an acetylated lysine residue is deacetylated by cellular HDACs. A developer solution is then added, which specifically processes the deacetylated substrate to generate a fluorescent product.

Methodology:

-

Cell Culture and Treatment: Plate and treat cells as described in Protocol 1. Include a known HDAC inhibitor, such as Trichostatin A (TSA), as a positive control.

-

Substrate Addition: Add the cell-permeable fluorogenic HDAC substrate to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate at 37°C for a period determined by the specific kit and cell type (typically 1-3 hours).

-

Development: Add the developer solution, which contains a lysis agent and the enzyme that processes the deacetylated substrate, to each well.

-

Incubation: Incubate the plate for an additional 15-30 minutes at room temperature.

-

Fluorescence Measurement: Read the fluorescence using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

-

Data Analysis: A decrease in fluorescence in the treated wells compared to the untreated control indicates HDAC inhibition.

Conclusion

5-Benzyloxyindole-3-acetic acid is a molecule of significant scientific interest, primarily due to its utility as a scaffold for the development of potent anticancer agents. Its mechanism of action is multifaceted, involving the induction of oxidative stress and mitochondrial dysfunction, the inhibition of the oncogenic Hedgehog signaling pathway, and the potential modulation of key metabolic enzymes. The experimental protocols detailed in this guide provide a robust framework for the further investigation and validation of these mechanisms. As research continues, a deeper understanding of the intricate cellular effects of 5-BIA and its derivatives will undoubtedly pave the way for the development of novel and effective therapeutic strategies.

References

- Aputen, A. D., Elias, M. G., Gilbert, J., Sakoff, J. A., Gordon, C. P., Scott, K. F., & Aldrich-Wright, J. R. (2024).

The Multifaceted Biological Activities of 5-Benzyloxyindole-3-acetic Acid: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling the Potential of a Versatile Indole Scaffold

5-Benzyloxyindole-3-acetic acid (5B3A) is a synthetic derivative of the well-known phytohormone indole-3-acetic acid (IAA).[1][2] Its unique chemical structure, featuring a bulky benzyloxy group at the 5-position of the indole ring, confers distinct physicochemical properties that have garnered interest within the drug discovery and development landscape.[1][3] While research on 5B3A is ongoing, the existing body of evidence, complemented by the extensive knowledge of its parent compound and related indole derivatives, points towards a molecule with diverse and promising biological activities. This technical guide provides an in-depth exploration of the known and potential therapeutic applications of 5-benzyloxyindole-3-acetic acid, with a focus on its anticancer, anti-diabetic, and putative anti-inflammatory and neurological effects. We will delve into the mechanistic underpinnings of these activities and provide detailed, field-proven experimental protocols for their investigation.

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic therapeutic agents.[4][5][6] The versatility of the indole ring allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][7] 5-Benzyloxyindole-3-acetic acid, as a member of this esteemed chemical family, is a compelling candidate for further investigation and development.

Anticancer Potential: A Multi-pronged Approach

The indole scaffold is a well-established pharmacophore in the design of anticancer agents, with derivatives exhibiting a variety of mechanisms to combat malignancy.[6][7][8] While direct, extensive studies on the intrinsic anticancer activity of 5-benzyloxyindole-3-acetic acid are emerging, its role as a precursor and a component of more complex anticancer agents is documented.

A Key Component in Platinum(IV) Prodrugs

Recent research has highlighted the utility of 5-benzyloxyindole-3-acetic acid as a bioactive axial ligand in the development of platinum(IV) prodrugs. These prodrugs are designed to overcome the limitations of traditional platinum-based chemotherapeutics by enhancing stability and reducing side effects. The incorporation of 5B3A into these complexes is believed to contribute to their overall anticancer efficacy, potentially through synergistic or complementary mechanisms of action.

Inhibition of Gli1-Mediated Transcription

5-Benzyloxyindole-3-acetic acid has been utilized as a reactant in the preparation of inhibitors of Gli1-mediated transcription.[9][10] The Hedgehog (Hh) signaling pathway, in which Gli1 is a key transcription factor, is aberrantly activated in many cancers. Its inhibition represents a promising therapeutic strategy. The use of 5B3A in the synthesis of such inhibitors underscores its potential as a scaffold for targeting this critical oncogenic pathway.

Cytotoxicity and Apoptosis Induction: An Extrapolation from Indole-3-Acetic Acid

While specific cytotoxicity data for 5B3A across a wide range of cancer cell lines is not yet extensively published, the known anticancer effects of its parent compound, indole-3-acetic acid (IAA), provide a strong rationale for its investigation. IAA, when activated by horseradish peroxidase (HRP) or ultraviolet B (UVB) radiation, generates reactive oxygen species (ROS) and cytotoxic metabolites that can induce apoptosis in cancer cells.[11][12][13] This is thought to involve the formation of the 3-methylene-2-oxindole species, which can form adducts with DNA and proteins.[11] Studies have shown that photo-activated IAA and its metabolite, 5-hydroxyindole-3-acetic acid (5-HIAA), can induce apoptosis in prostate and bladder cancer cells through the activation of stress-activated signaling pathways, including JNK and p38 MAPK, leading to the activation of caspases and cleavage of PARP.[12][14]

Given this precedent, it is highly probable that 5-benzyloxyindole-3-acetic acid possesses intrinsic or inducible cytotoxic properties. The benzyloxy group may influence its metabolic stability, cellular uptake, and interaction with molecular targets, potentially modulating its anticancer activity compared to IAA.

Experimental Protocols for Anticancer Activity Assessment

Cell Viability and Cytotoxicity Assessment using the MTT Assay

This protocol outlines the determination of the cytotoxic effects of 5-benzyloxyindole-3-acetic acid on a cancer cell line of interest.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Workflow Diagram:

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture the desired cancer cell line in appropriate media.

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Preparation:

-

Prepare a stock solution of 5-benzyloxyindole-3-acetic acid in DMSO.

-

Perform serial dilutions of the stock solution in culture media to achieve the desired final concentrations.

-

-

Cell Treatment:

-

Remove the old media from the wells and replace it with 100 µL of media containing the different concentrations of 5B3A.

-

Include a vehicle control (DMSO at the same concentration as the highest 5B3A treatment) and a media-only control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Analysis of Apoptosis by Western Blotting

This protocol describes the detection of key apoptotic markers in cells treated with 5-benzyloxyindole-3-acetic acid.

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate. Proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the proteins of interest.

Workflow Diagram:

Caption: Workflow for the analysis of apoptotic proteins by Western blotting.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Culture cells and treat with 5-benzyloxyindole-3-acetic acid at the desired concentrations and for the appropriate time, as determined by the MTT assay.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunodetection:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Perform densitometric analysis of the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).

-

Enzyme Inhibition: A Potential Therapeutic Avenue for Diabetic Complications

A significant finding in the biological activity profile of the 5-benzyloxyindole-3-acetic acid scaffold is its ability to inhibit aldose reductase and act as a ligand for PPARγ.

Aldose Reductase Inhibition

A study on [5-(benzyloxy)-1H-indol-1-yl]acetic acid, a positional isomer of 5B3A, demonstrated potent inhibition of aldose reductase.[9] Aldose reductase is the rate-limiting enzyme in the polyol pathway, which becomes overactive in hyperglycemic conditions. The accumulation of sorbitol, the product of this pathway, is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. The study reported IC₅₀ values in the submicromolar and low micromolar range for the inhibition of rat and human aldose reductase, respectively, with good selectivity over the related aldehyde reductase.[9]

Table 1: Aldose Reductase Inhibitory Activity of [5-(Benzyloxy)-1H-indol-1-yl]acetic acid

| Enzyme Source | IC₅₀ (µM) |

| Rat Lens Aldose Reductase | Submicromolar |

| Human Recombinant Aldose Reductase | Low Micromolar |

Data from Acta Biochimica Polonica, 62(3), 523-528.[9]

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Ligand Activity

The same study also identified [5-(benzyloxy)-1H-indol-1-yl]acetic acid as a ligand for PPARγ, a nuclear receptor that is a key regulator of glucose and lipid metabolism.[9] While the reported activity was low, it suggests that the 5-benzyloxyindole-3-acetic acid scaffold could be a starting point for the design of more potent PPARγ modulators for the treatment of type 2 diabetes.

Experimental Protocols for Enzyme Inhibition and Receptor Binding Assays

In Vitro Aldose Reductase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of aldose reductase by monitoring the decrease in absorbance at 340 nm due to the oxidation of the cofactor NADPH.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a phosphate buffer (pH 6.2).

-

Prepare solutions of NADPH, the substrate (e.g., DL-glyceraldehyde), and the test compound (5-benzyloxyindole-3-acetic acid) in the buffer.

-

Prepare a purified or partially purified aldose reductase enzyme solution.

-

-

Assay Procedure:

-

In a quartz cuvette, mix the phosphate buffer, NADPH solution, and the enzyme solution.

-

Add the test compound at various concentrations. Include a control with no inhibitor.

-

Incubate the mixture for a few minutes at the desired temperature.

-

Initiate the reaction by adding the substrate.

-

Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔOD/min) for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the control without the inhibitor.

-

Plot the percentage of inhibition against the log of the inhibitor concentration to calculate the IC₅₀ value.

-

PPARγ Ligand Binding Assay (Fluorometric)

Principle: This is a competitive binding assay where a test compound competes with a fluorescent probe for binding to the ligand-binding domain (LBD) of PPARγ. A decrease in fluorescence indicates that the test compound has displaced the probe.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare the PPARγ assay buffer.

-

Prepare solutions of the fluorescent PPARγ probe, the test compound (5-benzyloxyindole-3-acetic acid), and a known PPARγ ligand (positive control) in DMSO.

-

Prepare the recombinant human PPARγ LBD.

-

-

Assay Procedure (in a 384-well plate):

-

Add the test compound at various concentrations to the wells. Include a solvent control (DMSO) and a positive control.

-

Add the PPARγ LBD to each well and incubate briefly.

-

Add the fluorescent probe to all wells.

-

Incubate the plate at room temperature for a specified time, protected from light.

-

-

Data Analysis:

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of probe displacement for each concentration of the test compound.

-

Plot the percentage of displacement against the log of the compound concentration to determine the IC₅₀ value.

-

Putative Anti-inflammatory, Antioxidant, and Neurological Activities

While direct experimental evidence for the anti-inflammatory, antioxidant, and neurological activities of 5-benzyloxyindole-3-acetic acid is limited, the well-documented properties of its parent compound, IAA, provide a strong rationale for investigating these potential effects.

Anti-inflammatory and Antioxidant Effects of Indole-3-Acetic Acid

IAA has been shown to possess significant anti-inflammatory and antioxidant properties. It can ameliorate lipopolysaccharide (LPS)-induced inflammatory responses in macrophages by reducing the production of pro-inflammatory cytokines such as IL-1β, IL-6, and MCP-1, and reactive oxygen species (ROS) and nitric oxide (NO).[15][16] The anti-inflammatory mechanism of IAA is, in part, dependent on the induction of heme oxygenase-1 (HO-1) and involves direct free radical scavenging.[15][16]

Given that 5-benzyloxyindole-3-acetic acid shares the core indole-3-acetic acid structure, it is plausible that it may exhibit similar anti-inflammatory and antioxidant activities. The benzyloxy substitution could influence its potency and pharmacokinetic profile.

Potential for Neurological Applications

There are indications that 5-benzyloxyindole-3-acetic acid may interact with serotonin receptors, suggesting its potential for the treatment of neurological disorders.[17] Serotonin (5-hydroxytryptamine), an indoleamine neurotransmitter, plays a crucial role in regulating mood, cognition, and various physiological processes. Many drugs targeting the serotonergic system are indole derivatives. Further research is required to determine the specific serotonin receptor subtypes with which 5B3A interacts and its functional activity at these receptors (agonist, antagonist, etc.).

Conclusion and Future Directions

5-Benzyloxyindole-3-acetic acid is a promising indole derivative with a diverse and largely untapped biological activity profile. Its demonstrated utility as a scaffold for anticancer agents and its activity as an aldose reductase inhibitor and PPARγ ligand highlight its therapeutic potential. The established anti-inflammatory, antioxidant, and neurological activities of the parent indole-3-acetic acid molecule provide a strong impetus for further investigation into these properties for 5B3A.

For drug development professionals, 5-benzyloxyindole-3-acetic acid represents a versatile starting point for the design and synthesis of novel therapeutic agents. Future research should focus on:

-

Comprehensive Cytotoxicity Screening: Evaluating the intrinsic anticancer activity of 5B3A against a broad panel of cancer cell lines to identify potential therapeutic targets.

-

Mechanistic Elucidation: Investigating the specific signaling pathways modulated by 5B3A in cancer cells and in the context of its other biological activities.

-

Serotonin Receptor Profiling: Determining the binding affinities and functional activities of 5B3A at various serotonin receptor subtypes.

-

In Vivo Efficacy Studies: Validating the in vitro findings in relevant animal models of cancer, diabetes, inflammation, and neurological disorders.

By systematically exploring the multifaceted biological activities of 5-benzyloxyindole-3-acetic acid, the scientific community can unlock its full therapeutic potential and pave the way for the development of new and effective medicines.

References

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

- Use of indole-3-acetic acid derivatives in medicine.

-

Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. Frontiers. [Link]

-

5-Benzyloxyindole-3-acetic acid | C17H15NO3 | CID 96340. PubChem. [Link]

-

5-Benzyloxyindole-3-acetic acid | 4382-53-0. J&K Scientific. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). PubMed. [Link]

-

A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. R Discovery. [Link]

-

Treatment with inhibitor 5d inhibits colony formation of NSCLC cell... ResearchGate. [Link]

-

Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. MDPI. [Link]

-

Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PMC - PubMed Central. [Link]

-

Oxidative activation of indole-3-acetic acids to cytotoxic species- a potential new role for plant auxins in cancer therapy. PubMed. [Link]

-

[5-(Benzyloxy)-1H-indol-1-yl]acetic acid, an aldose reductase inhibitor and PPARγ ligand. Acta Biochimica Polonica. [Link]

-

Photo-activated 5-hydroxyindole-3-acetic acid induces apoptosis of prostate and bladder cancer cells. PubMed. [Link]

-

UVB-activated indole-3-acetic acid induces apoptosis of PC-3 prostate cancer cells. Anticancer Research. [Link]

-

5-BENZYLOXYINDOLE-3-ACETIC ACID Three Chongqing Chemdad Co. [Link]

-

5-Benzyloxyindole-3-acetic acid. Amerigo Scientific. [Link]

-

Oxidative activation of indole-3-acetic acids to cytotoxic species - A potential new role for plant auxins in cancer therapy. ResearchGate. [Link]

-

the anti-proliferative effects of indole-3-acetic acid in neuroblastoma cells. iris.unina.it. [Link]

-

Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. PubMed. [Link]

-

Mapping the binding site pocket of the serotonin 5-Hydroxytryptamine2A receptor. Ser3.36(159) provides a second interaction site for the protonated amine of serotonin but not of lysergic acid diethylamide or bufotenin. PubMed. [Link]

-

Characterization of 5-HT(₁A,B) and 5-HT(₂A,C) serotonin receptor binding. PubMed. [Link]

-

In vitro anti-inflammatory activity of aqueous extract of Albizia lebbeck leaf (l.). The Journal of Phytopharmacology. [Link]

-

Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Publishing. [Link]

-

Binding thermodynamics of serotonin to rat-brain 5-HT1A, 5HT2A and 5-HT3 receptors. PubMed. [Link]

-

In vivo anti-inflammatory, anti-nociceptive, and in vitro antioxidant efficacy, and acute oral toxicity effects of the aqueous and metholic stem bark extracts of Lonchocarpus eriocalyx (Harms.). PMC - PubMed Central. [Link]

-

Role of 5-HT3 Receptors in the Antidepressant Response. PMC - PubMed Central. [Link]

-

Azologization of serotonin 5-HT receptor antagonists. National Genomics Data Center (CNCB-NGDC). [Link]

Sources

- 1. 5-Benzyloxyindole-3-acetic acid | C17H15NO3 | CID 96340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-苄氧基吲哚-3-乙酸 crystalline | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Frontiers | Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents [frontiersin.org]

- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. mdpi.com [mdpi.com]

- 8. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-BENZYLOXYINDOLE-3-ACETIC ACID | 4382-53-0 [chemicalbook.com]

- 10. 5-BENZYLOXYINDOLE-3-ACETIC ACID Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. Oxidative activation of indole-3-acetic acids to cytotoxic species- a potential new role for plant auxins in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. UVB-activated indole-3-acetic acid induces apoptosis of PC-3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Photo-activated 5-hydroxyindole-3-acetic acid induces apoptosis of prostate and bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells [mdpi.com]

- 16. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. jk-sci.com [jk-sci.com]

An In-Depth Technical Guide to 5-Benzyloxyindole-3-Acetic Acid Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

This guide provides a comprehensive technical overview of 5-benzyloxyindole-3-acetic acid (5-BzlO-IAA), its derivatives, and analogs for researchers, scientists, and drug development professionals. We will delve into the core chemistry, explore the synthesis of these compounds, elucidate their diverse biological activities, and discuss their therapeutic potential. This document is designed to be a practical resource, offering not just data, but also insights into the rationale behind experimental designs and methodologies.

Introduction: The Indole Nucleus and the Significance of 5-Benzyloxy Substitution

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Indole-3-acetic acid (IAA), a naturally occurring plant hormone (auxin), has served as a foundational template for the development of a vast array of synthetic analogs with diverse pharmacological properties.[2][3] The introduction of a benzyloxy group at the 5-position of the indole ring significantly modifies the electronic and steric properties of the parent molecule, often leading to enhanced or novel biological activities. This modification provides a key handle for further chemical elaboration, making 5-benzyloxyindole-3-acetic acid a versatile starting material and a pharmacologically interesting entity in its own right.[4]

This guide will explore the landscape of 5-benzyloxyindole-3-acetic acid and its derivatives, from their fundamental synthesis to their application in areas such as oncology and inflammation.

Synthesis and Chemical Properties

Physicochemical Properties of 5-Benzyloxyindole-3-acetic Acid

5-Benzyloxyindole-3-acetic acid is a crystalline solid, typically off-white to tan in color.[5] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 2-(5-phenylmethoxy-1H-indol-3-yl)acetic acid | [6] |

| CAS Number | 4382-53-0 | [5] |

| Molecular Formula | C₁₇H₁₅NO₃ | [6] |

| Molecular Weight | 281.31 g/mol | [5] |

| Melting Point | 147-149 °C | [7] |

| Storage Temperature | 2-8°C | [5] |

General Synthesis of 5-Benzyloxyindole-3-acetic Acid

The synthesis of 5-benzyloxyindole-3-acetic acid can be achieved through various synthetic routes. A common and reliable method involves the protection of the hydroxyl group of 5-hydroxyindole, followed by the introduction of the acetic acid side chain at the 3-position. The choice of synthetic strategy is often dictated by the availability of starting materials, desired scale, and the need for specific regioselectivity.

Below is a representative, detailed protocol for the synthesis of 5-benzyloxyindole-3-acetic acid.

Experimental Protocol: Synthesis of 5-Benzyloxyindole-3-acetic Acid

Objective: To synthesize 5-benzyloxyindole-3-acetic acid from 5-benzyloxyindole.

Materials:

-

5-Benzyloxyindole

-

Oxalyl chloride

-

Anhydrous diethyl ether

-

Anhydrous tetrahydrofuran (THF)

-

Lithium aluminum hydride (LiAlH₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄)

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Column chromatography apparatus (silica gel)

Procedure:

-

Acylation of 5-Benzyloxyindole:

-

Dissolve 5-benzyloxyindole (1 equivalent) in anhydrous diethyl ether in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add oxalyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-indolylglyoxylyl chloride.

-

-

Reduction to the Acetic Acid:

-

In a separate flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (4 equivalents) in anhydrous THF.

-

Cool the LiAlH₄ suspension to 0°C.

-

Dissolve the crude 3-indolylglyoxylyl chloride from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to stir at room temperature for 4 hours.

-

Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and then more water.

-

Filter the resulting suspension and wash the solid with THF.

-

Combine the filtrates and concentrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 5-benzyloxyindole-3-acetic acid.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the desired product and concentrate under reduced pressure.

-

Recrystallize the resulting solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure 5-benzyloxyindole-3-acetic acid.

-

Biological Activities and Therapeutic Potential

5-Benzyloxyindole-3-acetic acid and its derivatives exhibit a wide range of biological activities, making them attractive candidates for drug development.

Anticancer Activity

The indole nucleus is a common feature in many anticancer agents.[1] Derivatives of indole-3-acetic acid have shown promise due to their ability to induce apoptosis, inhibit tubulin polymerization, and modulate key signaling pathways in cancer cells.[1][2]

A significant recent development is the incorporation of 5-benzyloxyindole-3-acetic acid as a bioactive ligand in platinum(IV) prodrugs.[8][9] These complexes have demonstrated potent anticancer activity against a panel of human cell lines, in some cases being significantly more active than established platinum-based drugs like cisplatin, oxaliplatin, and carboplatin.[8] For example, the complex designated as 56-5B3A showed remarkable potency with GI50 values in the nanomolar range against several cancer cell lines.[8][9] The proposed mechanism of action for these platinum complexes involves the enhanced production of reactive oxygen species (ROS), a decline in mitochondrial activity, and the inhibition of histone deacetylase (HDAC) in cancer cells.[8][9]

Anti-inflammatory and Other Activities

The indole-3-acetic acid scaffold is also a known pharmacophore for anti-inflammatory activity. While specific data on 5-benzyloxyindole-3-acetic acid as a direct cyclooxygenase (COX) inhibitor is not extensively detailed in the provided search results, the broader class of indole derivatives has been investigated for this purpose.[10] COX enzymes are key mediators of inflammation, and their inhibition is a major strategy for treating inflammatory diseases.[10] The development of dual inhibitors of COX and 5-lipoxygenase (5-LOX) is an active area of research to achieve broader anti-inflammatory effects with potentially fewer side effects.[11][12]

Furthermore, analogs of 5-benzyloxyindole have shown other interesting biological activities:

-

Aldose Reductase Inhibition and PPARγ Ligand Activity: [5-(Benzyloxy)-1H-indol-1-yl]acetic acid has been identified as an inhibitor of aldose reductase and a ligand for PPARγ, suggesting potential applications in the management of diabetes and its complications.[13]

-

S1P1 Functional Antagonism: (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids have been developed as potent and centrally available S1P1 functional antagonists, which are a validated target for autoimmune diseases.[14]

-

Phosphodiesterase (PDE) Inhibition: While not directly linked to 5-benzyloxyindole-3-acetic acid in the provided results, the indole scaffold is present in some PDE inhibitors.[15][16] PDE inhibitors are a broad class of drugs used to treat conditions like COPD, erectile dysfunction, and psoriasis.[15][17]

Plant Growth Regulation

As an analog of the natural auxin, indole-3-acetic acid, 5-benzyloxyindole-3-acetic acid is also investigated for its role in plant growth regulation.[18][19] The modification at the 5-position can alter its binding affinity to auxin receptors like TIR1, potentially leading to selective herbicidal activity or novel plant growth-promoting effects.[20][21]

Analytical Characterization

The characterization of 5-benzyloxyindole-3-acetic acid and its derivatives relies on a suite of standard analytical techniques.

-

Spectroscopy: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the chemical structure.[6]

-

Mass Spectrometry (MS): Techniques like Ultra-high performance liquid chromatography coupled to high-resolution mass spectrometry (UPLC-MS) are employed for identification and quantification, especially in biological matrices.[18][22][23]

-

Chromatography: High-performance liquid chromatography (HPLC) is used for purity assessment and quantification.[24]

Future Directions and Conclusion

5-Benzyloxyindole-3-acetic acid and its analogs represent a rich and versatile class of compounds with significant therapeutic potential. The demonstrated success of its incorporation into platinum(IV) prodrugs for cancer therapy highlights the value of this scaffold in innovative drug design.[8][9] Future research should continue to explore the structure-activity relationships of this compound class to optimize their potency and selectivity for various biological targets.

Key areas for future investigation include:

-

Elucidation of Detailed Mechanisms of Action: Further studies are needed to fully understand the molecular targets and signaling pathways modulated by these compounds.

-

Development of More Potent and Selective Analogs: Systematic medicinal chemistry efforts can lead to the discovery of derivatives with improved therapeutic indices.

-

In Vivo Efficacy and Pharmacokinetic Studies: Promising in vitro candidates must be evaluated in relevant animal models to assess their efficacy, safety, and pharmacokinetic profiles.

References

- 5-Benzyloxyindole-3-acetic acid | 4382-53-0 - J&K Scientific. (n.d.).

-

Aputen, A. D., et al. (2024). Platinum(IV) Prodrugs Incorporating an Indole-Based Derivative, 5-Benzyloxyindole-3-Acetic Acid in the Axial Position Exhibit Prominent Anticancer Activity. International Journal of Molecular Sciences, 25(4), 2181. [Link]

- (PDF) Platinum(IV) Prodrugs Incorporating an Indole-Based Derivative, 5-Benzyloxyindole-3-Acetic Acid in the Axial Position Exhibit Prominent Anticancer Activity - ResearchGate. (2024).

- Platinum(IV) Prodrugs Incorporating an Indole-Based Derivative, 5-Benzyloxyindole-3-Acetic Acid in the Axial Position Exhibit Prominent Anticancer Activity - MDPI. (2024).

- 5-BENZYLOXYINDOLE-3-ACETIC ACID | 4382-53-0 - ChemicalBook. (n.d.).

- 5-Benzyloxyindole-3-acetic acid - Chem-Impex. (n.d.).

-

5-Benzyloxyindole-3-acetic acid | C17H15NO3 | CID 96340 - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]

-

[5-(Benzyloxy)-1H-indol-1-yl]acetic acid, an aldose reductase inhibitor and PPARγ ligand. (2015). Acta Biochimica Polonica, 62(3). [Link]

-

(7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. (2014). ACS Medicinal Chemistry Letters, 5(10), 1083-1088. [Link]

-

Synthesis and Biological Activities of 5, 6-Difluoroindole-3-Acetic Acid. (n.d.). Amanote Research. Retrieved January 10, 2026, from [Link]

-

The Tetrazole Analogue of the Auxin Indole-3-acetic Acid Binds Preferentially to TIR1 and Not AFB5. (2018). ACS Chemical Biology, 13(9), 2585-2594. [Link]

-

Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. (n.d.). Organic Syntheses. Retrieved January 10, 2026, from [Link]

-

5-benzyloxyindole-3-acetic acid (C17H15NO3) - PubChemLite. (n.d.). Retrieved January 10, 2026, from [Link]

-

Therapeutic role of dual inhibitors of 5-LOX and COX, selective and non-selective non-steroidal anti-inflammatory drugs. (2001). Annals of the Rheumatic Diseases, 60 Suppl 3, iii21-iii25. [Link]

-

Reddy, P., & Sharma, S. (2023). Phosphodiesterase Inhibitors. In StatPearls. StatPearls Publishing. [Link]

-

Inhibition of Cyclooxygenase (COX) Enzymes in Inflammatory Diseases. (2024). Der Pharma Lettire, 16(3), 03-04. [Link]

-

Phosphodiesterase type 5 Inhibitors (PDE-5I) as a potential therapeutic drug in stroke: A systematic narrative review. (2023). Romanian Journal of Neurology, 22(2), 99-110. [Link]

-

The tetrazole analogue of the auxin indole-3-acetic acid binds preferentially to TIR1 and not AFB5. (2018). White Rose eTheses Online. [Link]

-

Therapeutic role of dual inhibitors of 5-LOX and COX, selective and non-selective non-steroidal anti-inflammatory drugs. (2001). Annals of the Rheumatic Diseases, 60 Suppl 3, iii21-iii25. [Link]

-

(PDF) The Tetrazole Analogue of the Auxin Indole-3-acetic Acid Binds Preferentially to TIR1 and Not AFB5. (2018). Retrieved January 10, 2026, from [Link]

-

Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. (2022). Scientific Reports, 12(1), 10255. [Link]

-

Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health. (2023). Frontiers in Pharmacology, 14, 1189823. [Link]

-

Characterization of indole-3-acetic acid in cambial zone tissue by ultra-performance liquid chromatography-tandem mass spectrometry. (2020). Journal of Applied Biology & Biotechnology, 7(2), 64-70. [Link]

-

Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? (2001). Biochemical Pharmacology, 62(11), 1433-1438. [Link]

-

Pharmacology of phosphodiesterase-5 inhibitors. (2002). International Journal of Impotence Research, 14 Suppl 1, S11-S18. [Link]

-

Functional genomic analysis of the AUXIN/INDOLE-3-ACETIC ACID gene family members in Arabidopsis thaliana. (2005). The Plant Cell, 17(8), 2176-2190. [Link]

-

Characterization of indole-3-acetic acid in cambial zone tissue by ultra-performance liquid chromatography-tandem mass spectrometry. (2019). Journal of Applied Biology & Biotechnology, 7(2), 64-70. [Link]

-

Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. (2023). International Journal of Molecular Sciences, 24(16), 12711. [Link]

-

Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (2022). Pest Management Science, 78(10), 4251-4261. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 5-ベンジルオキシインドール-3-酢酸 crystalline | Sigma-Aldrich [sigmaaldrich.com]

- 6. 5-Benzyloxyindole-3-acetic acid | C17H15NO3 | CID 96340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-BENZYLOXYINDOLE-3-ACETIC ACID Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. Therapeutic role of dual inhibitors of 5-LOX and COX, selective and non-selective non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Frontiers | Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health [frontiersin.org]

- 17. Pharmacology of phosphodiesterase-5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. jk-sci.com [jk-sci.com]

- 19. 5-Benzyloxyindole-3-acetic acid | CymitQuimica [cymitquimica.com]

- 20. The Tetrazole Analogue of the Auxin Indole-3-acetic Acid Binds Preferentially to TIR1 and Not AFB5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 22. [PDF] Characterization of indole-3-acetic acid in cambial zone tissue by ultra-performance liquid chromatography-tandem mass spectrometry | Semantic Scholar [semanticscholar.org]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

In vitro effects of 5-Benzyloxyindole-3-acetic acid

Beginning Data Collection

I'm currently immersed in Google searches, focusing on the in vitro effects of 5-Benzyloxyindole-3-acetic acid. My initial focus is to gather details about its mechanisms of action and effects across different cell types. I'm prioritizing information on its potential, to help me to quickly find the areas most worthy of further study.

Mapping Information Architecture

I've moved beyond the initial data collection and am now structuring my findings. I'm focusing on organizing the information logically, from the compound's basic properties to specific biological impacts. I am working towards a framework with sections on chemical properties, known mechanisms, and in vitro effects, including quantitative data summaries. I am in the process of drafting detailed assay protocols, thinking through each step's rationale.

Initiating Search Refinement

I'm now diving deeper into the research, initially by refining my Google searches to zero in on specific effects and mechanisms related to 5-Benzyloxyindole-3-acetic acid. My plan is to start by using the results to draft a structural outline, which I can use to organize information from fundamental properties through to practical experimental protocols. I will then expand it to include all supporting details and citations.

5-Benzyloxyindole-3-acetic Acid: A Strategic Precursor in the Synthesis of Neurotransmitters and Bioactive Indole Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 5-Benzyloxyindole-3-acetic acid, a pivotal precursor in synthetic organic and medicinal chemistry. We will delve into the strategic importance of its benzyl-protected hydroxyl group, its physical and chemical properties, and its application in the synthesis of key neurochemicals like serotonin and its primary metabolite, 5-hydroxyindole-3-acetic acid (5-HIAA). This document serves as a technical resource, offering field-proven insights and detailed protocols for researchers and developers in the pharmaceutical and life sciences sectors.

Introduction: The Significance of 5-Benzyloxyindole-3-acetic Acid

5-Benzyloxyindole-3-acetic acid, with the IUPAC name 2-(5-phenylmethoxy-1H-indol-3-yl)acetic acid, is a crystalline solid that serves as a crucial intermediate in multi-step organic syntheses.[1][2] Its core value lies in the benzyl ether protecting group at the 5-position of the indole ring. This protection masks the phenolic hydroxyl group of what would otherwise be 5-hydroxyindole-3-acetic acid (5-HIAA), the main metabolite of the neurotransmitter serotonin.[3][4] This strategic protection allows for selective chemical modifications at other positions of the molecule, particularly the carboxylic acid side chain at the 3-position, without unintended reactions at the 5-position hydroxyl group.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of a precursor is fundamental to its effective use in synthesis. The key properties of 5-Benzyloxyindole-3-acetic acid are summarized below.

| Property | Value | Source |

| CAS Number | 4382-53-0 | [1][2][5] |

| Molecular Formula | C₁₇H₁₅NO₃ | [1][2][5] |

| Molecular Weight | 281.31 g/mol | [1][2] |

| Appearance | Off-white to tan crystalline powder | [2][5][6] |

| Melting Point | 147-149 °C | [5][7] |

| Storage Temperature | 2-8°C | [2][5][7] |

| IUPAC Name | 2-(5-phenylmethoxy-1H-indol-3-yl)acetic acid | [1][8] |

The Benzyl Group: A Deliberate Choice for Hydroxyl Protection

In the synthesis of complex indole derivatives, particularly those intended for biological applications, the use of protecting groups is a cornerstone of synthetic strategy. The choice of the benzyl group to protect the 5-hydroxy function in this precursor is a deliberate and advantageous one for several reasons:

-

Stability: The benzyl ether linkage is robust and stable across a wide range of reaction conditions, including many non-catalytic reductions, oxidations, and basic or mildly acidic environments. This stability allows for extensive manipulation of other functional groups on the indole scaffold.

-

Mild and Selective Cleavage: Despite its stability, the benzyl group can be removed under specific and mild conditions, most commonly through catalytic hydrogenolysis.[9] This process, typically employing palladium on carbon (Pd/C) and hydrogen gas, is highly efficient and clean, yielding the deprotected alcohol and toluene, a volatile and easily removable byproduct.[9]

-

Orthogonality: The deprotection conditions for benzyl ethers are often orthogonal to those of other common protecting groups (e.g., silyl ethers, carbamates), enabling selective deprotection strategies in complex syntheses.[10][11]

This strategic use of the benzyl group provides a self-validating system; its presence ensures the integrity of the 5-hydroxy group during synthesis, and its reliable removal provides access to the final target molecule with high fidelity.

Core Synthetic Applications of 5-Benzyloxyindole-3-acetic Acid

The primary utility of 5-benzyloxyindole-3-acetic acid is as a precursor for molecules of significant biological interest. Its structure is a gateway to serotonin, its metabolites, and a range of synthetic analogs for drug discovery.[6][8]

Synthesis of 5-Hydroxyindole-3-acetic Acid (5-HIAA)

The most direct application is the synthesis of 5-HIAA, the primary urinary metabolite of serotonin. Access to pure 5-HIAA is essential for developing analytical standards and for research into serotonin metabolism. The synthesis is a straightforward deprotection of the benzyl ether.

Caption: Debenzylation to yield 5-HIAA.

Causality Behind the Protocol: Catalytic hydrogenolysis is the method of choice due to its high yield and exceptionally clean reaction profile. The palladium catalyst facilitates the cleavage of the benzylic C-O bond by molecular hydrogen. The reaction is typically run at or slightly above atmospheric pressure, and the catalyst is easily removed by filtration upon completion.

A Precursor to Serotonin and its Analogs

A more complex and highly valuable application is the conversion of 5-benzyloxyindole-3-acetic acid into 5-hydroxytryptamine (serotonin). This transformation requires the modification of the acetic acid side chain into an ethylamine group. This is typically achieved through a two-step process: conversion of the carboxylic acid to a primary amide, followed by reduction of the amide to the amine.

Caption: Synthetic route to Serotonin.

Expertise & Rationale:

-